

N,N-Bis(3-aminopropyl)methylamine CAS number 105-83-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N,N-Bis(3-aminopropyl)methylamine</i>
Cat. No.:	B090873

[Get Quote](#)

An In-Depth Technical Guide to **N,N-Bis(3-aminopropyl)methylamine** (CAS 105-83-9)

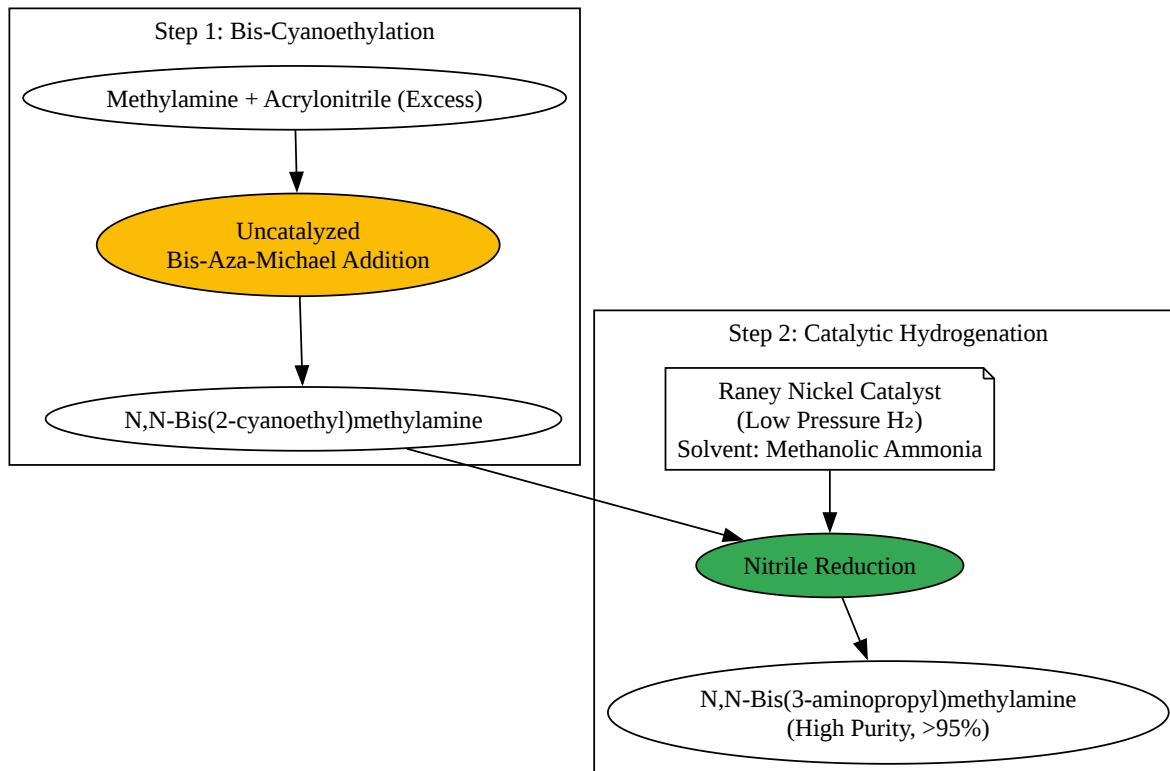
Foreword

As a Senior Application Scientist, my experience is rooted not just in understanding chemical entities but in leveraging their fundamental properties to solve complex challenges in material science and synthetic chemistry. **N,N-Bis(3-aminopropyl)methylamine**, often referred to by its synonym 3,3'-Diamino-N-methyldipropylamine, is a molecule whose structural simplicity belies its functional sophistication. It is more than a mere intermediate; it is a versatile building block whose trifunctional nature—possessing two primary amines and one tertiary amine—offers a unique handle for precise molecular engineering. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this polyamine, moving from its core characteristics to its practical synthesis and application, with a particular focus on its role as a high-performance epoxy curing agent. The methodologies described herein are grounded in established chemical principles, designed to be self-validating and reproducible.

Core Molecular Profile and Physicochemical Properties

N,N-Bis(3-aminopropyl)methylamine is a triamine characterized by a central methyl-substituted nitrogen atom linked to two 3-aminopropyl chains.[\[1\]](#)[\[2\]](#) This structure is

fundamental to its reactivity, providing two nucleophilic primary amine sites for covalent bonding and a tertiary amine core that can exhibit catalytic activity.[3]


```
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];\n\n// Atom nodes N_tert [label="N", pos="0,0!", fontcolor="#202124"]; C_methyl [label="CH3", pos="-0.8,-0.5!", fontcolor="#202124"]; C1_chain1 [label="CH2", pos="0.8,0.5!", fontcolor="#202124"]; C2_chain1 [label="CH2", pos="1.6,0!", fontcolor="#202124"]; C3_chain1 [label="CH2", pos="2.4,0.5!", fontcolor="#202124"]; N_prim1 [label="NH2", pos="3.2,0!", fontcolor="#202124"]; C1_chain2 [label="CH2", pos="0.8,-0.5!", fontcolor="#202124"]; C2_chain2 [label="CH2", pos="1.6,-1!", fontcolor="#202124"]; C3_chain2 [label="CH2", pos="2.4,-0.5!", fontcolor="#202124"]; N_prim2 [label="NH2", pos="3.2,-1!", fontcolor="#202124"];\n\n// Bonds N_tert -- C_methyl; N_tert -- C1_chain1; C1_chain1 -- C2_chain1; C2_chain1 -- C3_chain1; C3_chain1 -- N_prim1; N_tert -- C1_chain2; C1_chain2 -- C2_chain2; C2_chain2 -- C3_chain2; C3_chain2 -- N_prim2; } Caption: Molecular Structure of N,N-Bis(3-aminopropyl)methylamine.
```

Its key physicochemical properties are summarized below, providing the foundational data required for its application in experimental design.

Property	Value	Source
CAS Number	105-83-9	[4] [5]
Molecular Formula	C ₇ H ₁₉ N ₃	[4] [5]
Molecular Weight	145.25 g/mol	[4] [5]
Appearance	Colorless to light yellow liquid	[6]
Boiling Point	110-112 °C @ 6 mmHg	[7]
Melting Point	-32 °C	[5]
Density	0.901 g/mL at 25 °C	[7]
Refractive Index (n ²⁰ /D)	1.4725	[7]
Water Solubility	Completely miscible	[8]

Synthesis Pathway: A Self-Validating Two-Step Protocol

The industrial and laboratory synthesis of **N,N-Bis(3-aminopropyl)methylamine** is elegantly achieved through a robust, two-step process that avoids the need for complex chromatographic purification.[\[7\]](#)[\[9\]](#) This pathway is a prime example of efficient chemical engineering, leveraging common starting materials to produce a high-purity product.

[Click to download full resolution via product page](#)

Protocol 2.1: Synthesis of N,N-Bis(2-cyanoethyl)methylamine

- Causality: This step employs a bis-conjugate aza-Michael addition. Using an excess of acrylonitrile is not strictly necessary if the reaction is controlled, but ensuring at least a 2:1 molar ratio of acrylonitrile to methylamine drives the reaction to completion, favoring the formation of the dinitrile adduct over the mono-adduct. The reaction is typically performed without a catalyst.[7][9]

- **Reactor Setup:** To a stirred pressure reactor, add one molar equivalent of methylamine (as a solution in a suitable solvent like water or methanol).
- **Reagent Addition:** Slowly add at least two molar equivalents of acrylonitrile to the reactor. The addition should be controlled to manage the exothermic nature of the reaction, maintaining a temperature between 30-70 °C.[10]
- **Reaction:** Stir the mixture at the controlled temperature until Gas Chromatography (GC) analysis of an aliquot confirms the complete consumption of methylamine and its mono-cyanoethylated intermediate.
- **Result:** The resulting mixture contains the N,N-Bis(2-cyanoethyl)methylamine intermediate and can often be used directly in the next step without purification, a key advantage for process efficiency.[9][10]

Protocol 2.2: Hydrogenation to N,N-Bis(3-aminopropyl)methylamine

- **Causality:** The catalytic hydrogenation reduces the nitrile groups to primary amines. Raney nickel is a highly effective and cost-efficient catalyst for this transformation.[7][9] The use of a methanolic ammonia solvent system is critical; the presence of ammonia suppresses the formation of secondary amine side-products, thereby ensuring high selectivity and purity of the desired primary triamine.[7] A low hydrogen pressure (e.g., 50 psi) is sufficient, making the process accessible without requiring high-pressure industrial equipment.[7]
- **Reactor Charging:** Charge the crude N,N-Bis(2-cyanoethyl)methylamine mixture into a hydrogenation reactor.
- **Solvent and Catalyst:** Add the Raney nickel catalyst and the 7N methanolic ammonia solvent.
- **Hydrogenation:** Pressurize the reactor with hydrogen gas to approximately 50 psi and heat to the appropriate temperature. Maintain the reaction with vigorous stirring until hydrogen uptake ceases.
- **Work-up:** Cool the reactor, vent the hydrogen, and filter the mixture to remove the Raney nickel catalyst.

- Isolation: Remove the solvent via rotary evaporation. The resulting product is typically of high purity (>95%) and can be used without further distillation.[7]

Core Application: Epoxy Resin Curing Agent

One of the principal applications of **N,N-Bis(3-aminopropyl)methylamine** is as a curing agent (hardener) for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). [8][11] Its two primary amine groups provide four reactive hydrogens that participate in the nucleophilic ring-opening of the epoxide groups, forming a highly cross-linked, durable thermoset polymer.[3][12][13]

[Click to download full resolution via product page](#)

Protocol 3.1: Formulation and Curing of a DGEBA Epoxy System

- Trustworthiness through Stoichiometry: The key to a reproducible and high-performance epoxy system is achieving the correct stoichiometric balance between the epoxy resin and the amine hardener. This is a self-validating system; incorrect ratios lead to suboptimal properties like reduced glass transition temperature (Tg), lower modulus, and poor chemical resistance.[11][14][15] The balance is governed by the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener.

Step 1: Determine the Amine Hydrogen Equivalent Weight (AHEW)

- Causality: The AHEW represents the mass of the amine required to provide one mole of reactive amine hydrogen. For **N,N-Bis(3-aminopropyl)methylamine**, there are two primary amine (-NH₂) groups, each contributing two reactive hydrogens. The tertiary amine does not participate directly in the primary cross-linking reaction.[3]

- Calculation:

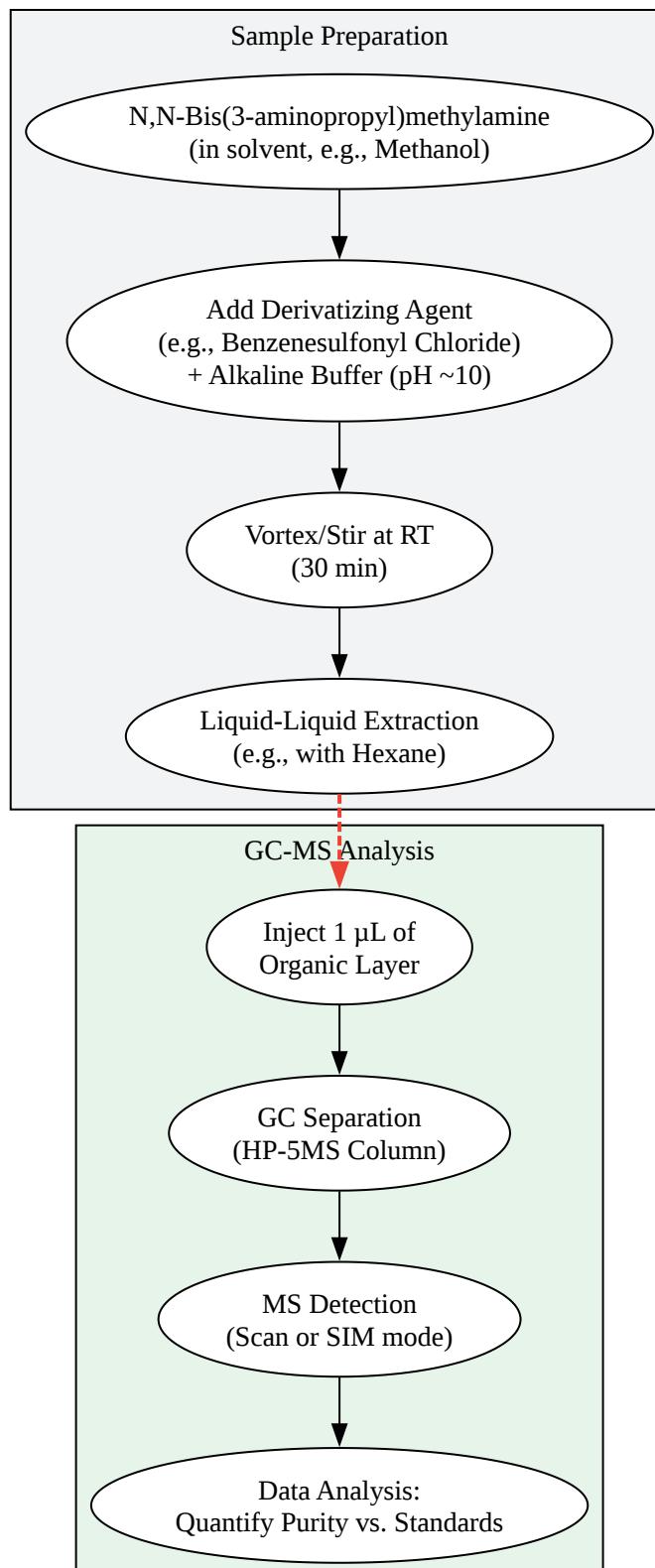
- Molecular Weight (MW) = 145.25 g/mol
 - Number of active hydrogens = 4 (2 from each -NH₂ group)

- AHEW = MW / Number of active hydrogens = $145.25 / 4 = 36.31$ g/eq

Step 2: Calculate Parts per Hundred Resin (PHR)

- Causality: The PHR value standardizes the formulation, indicating how many grams of hardener are needed for every 100 grams of epoxy resin. This ensures a 1:1 molar ratio of epoxy groups to amine hydrogens.[3][16]
- Formula: $\text{PHR} = (\text{AHEW} * 100) / \text{EEW}$ [16]
- Example Calculation:
 - Assume a standard liquid DGEBA resin with an EEW of 190 g/eq.
 - $\text{PHR} = (36.31 * 100) / 190 = 19.1$ parts
 - Therefore, for every 100g of this epoxy resin, 19.1g of **N,N-Bis(3-aminopropyl)methylamine** is required for a stoichiometric cure.

Step 3: Curing Procedure


- Preparation: Accurately weigh 100g of the DGEBA epoxy resin into a suitable mixing container.
- Addition: Add 19.1g of **N,N-Bis(3-aminopropyl)methylamine** to the resin.
- Mixing: Thoroughly mix the two components for 2-3 minutes until a uniform, homogenous mixture is achieved. Be careful to avoid excessive air entrapment. A brief degassing in a vacuum chamber is recommended for applications requiring high clarity or mechanical performance.
- Application: Apply the mixed resin to the desired substrate or mold.
- Curing: Allow the mixture to cure. As an aliphatic amine, it will cure at room temperature, but the process can be accelerated and properties enhanced with heat.[13] A typical cure schedule might be:
 - Ambient Cure: 24 hours for handling strength, 7 days for full cure.

- Accelerated Cure: 2 hours at 80-100 °C.[[17](#)]

Analytical Quality Control: Purity Determination by GC-MS

Ensuring the purity of **N,N-Bis(3-aminopropyl)methylamine** is critical, as impurities can affect reaction kinetics and final polymer properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this analysis.

- Expertise & Experience: A common challenge in the GC analysis of primary and secondary amines is poor peak shape (tailing) due to their interaction with active sites on the column and inlet.[[18](#)] Experienced analysts overcome this by converting the polar amines into less polar, more volatile derivatives prior to analysis. This derivatization step is crucial for achieving sharp, symmetrical peaks and accurate quantification.[[5](#)][[8](#)]

[Click to download full resolution via product page](#)

Protocol 4.1: Derivatization and GC-MS Analysis

This protocol is adapted from established methods for analyzing aliphatic amines.[\[5\]](#)[\[8\]](#)

- Standard/Sample Preparation: Prepare a ~100 µg/mL solution of **N,N-Bis(3-aminopropyl)methylamine** in methanol.
- Derivatization:
 - In a vial, combine 1 mL of the amine solution with an alkaline buffer (e.g., sodium bicarbonate, pH 10.5).
 - Add an excess of the derivatizing agent, such as benzenesulfonyl chloride.[\[5\]](#)
 - Seal the vial and agitate vigorously at room temperature for 30 minutes.
- Extraction: Add a water-immiscible organic solvent (e.g., hexane or ethyl acetate), vortex, and allow the layers to separate. The derivatized, less polar amine will partition into the organic layer.
- GC-MS Conditions:
 - Injection: Inject 1 µL of the organic extract in splitless mode.
 - Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[\[5\]](#)
 - Carrier Gas: Helium at 1 mL/min.
 - Injector Temp: 290 °C.
 - Oven Program: Initial temp 80°C for 1 min, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 240°C, then ramp at 25°C/min to 290°C and hold for 10 min.[\[5\]](#)
 - MS Detection: Use electron ionization (EI) and operate in full scan mode to identify impurities or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification.

Safety and Handling

N,N-Bis(3-aminopropyl)methylamine is a hazardous chemical that requires strict adherence to safety protocols. Its primary hazards stem from its corrosive and toxic nature.

- GHS Hazard Classification:

- H302: Harmful if swallowed.[5]
- H311: Toxic in contact with skin.[5]
- H314: Causes severe skin burns and eye damage.[5]
- H331: Toxic if inhaled.[5]

- Personal Protective Equipment (PPE):

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
- Eye Protection: Use chemical safety goggles and a face shield.
- Skin and Body Protection: Wear a chemical-resistant apron or full-body suit.
- Respiratory Protection: Use a respirator with an appropriate organic vapor/amine cartridge in a well-ventilated area or fume hood.

- Handling and Storage:

- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]
- Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Do not allow entry into drains.

- First Aid Measures:

- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
- Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Broader Applications and Future Outlook

While its role in epoxy systems is prominent, the utility of **N,N-Bis(3-aminopropyl)methylamine** extends to several other areas of chemical science:

- Polymer Chemistry: Serves as a building block for polyamides, polyureas, and in the preparation of cationic stabilized polyurethane dispersions.[8][11]
- Chelating Agents: Acts as a scaffold in the synthesis of complex aminopolycarboxylic acid-based chelators, such as derivatives of EDTA, used in water treatment and detergents.[8][19]
- Pharmaceutical and Agrochemical Synthesis: Used as a versatile intermediate for creating active pharmaceutical ingredients (APIs) and agrochemicals.[8][15]
- Corrosion Inhibitors: Its amine groups can form a protective film on metal surfaces, making it an effective component in corrosion inhibitor formulations.[8]

The trifunctional nature of this molecule continues to make it a compound of interest for developing advanced materials, including dendrimers and hyperbranched polymers, where controlled molecular architecture is paramount.

References

- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7777, **N,N-bis(3-aminopropyl)methylamine**.
- Vertex AI Search. (2026, January 2). **N,N-Bis(3-aminopropyl)methylamine**: Versatile Chemical Intermediate for Advanced Synthesis and Applications.

- Yamamoto, S., Phan, N. T., Kihara, K., Shundo, A., & Tanaka, K. (2024). Off-stoichiometry effect on the physical properties of epoxy resins. *Polymer Journal*.
- Royal Society of Chemistry. (n.d.). Supporting information.
- ACS Publications. (2023, April 7). Unexpected Thermomechanical Behavior of Off-Stoichiometry Epoxy/Amine Materials.
- PubChem. (n.d.). **N,n-bis(3-aminopropyl)methylamine**.
- BASF SE, Intermediates Division. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector.
- Google Patents. (n.d.). CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
- Denton, J. P., Joyce, L. A., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. *Organic Preparations and Procedures International*, 39(3), 293-298.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of **N,N-Bis(3-aminopropyl)methylamine** in Modern Chemical Synthesis.
- Google Patents. (n.d.). EP1808428A1 - EDTA derivatives (EDD), their synthesis and application.
- Matějka, L. (2015). Curing of epoxy resins with amines. *ResearchGate*.
- Three Bond. (1990, December 20). Curing Agents for Epoxy Resin. *Three Bond Technical News*.
- ACS Publications. (2022, November 28). Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems.
- Pitture e Vernici. (n.d.). Determination of the hydrogen equivalent weight for amine curing agents via DSC.
- MDPI. (2017, August 1). Synthesis and Characterizations of Melamine-Based Epoxy Resins.
- ResearchGate. (n.d.). Determination of the amine hydrogen equivalent weight for the system....
- Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents - Part 1: Amines.
- Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- National Institute of Standards and Technology. (n.d.). 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-. *NIST Chemistry WebBook*.
- Patexia. (n.d.). Selective Manufacture of N,N-BIS(Cyanoethyl)-1,2-Ethylenediamine and N,N-BIS(3-aminopropyl)-1,2-Ethylenediamine.
- MDPI. (2022, December 7). Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines.

- Achilles Chemical. (n.d.). N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. products.bASF.com [products.bASF.com]
- 3. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog
[polymerinnovationblog.com]
- 4. d-nb.info [d-nb.info]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE [achilleschem.com]
- 7. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. threebond.co.jp [threebond.co.jp]
- 14. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. products.evonik.com [products.evonik.com]
- 17. mdpi.com [mdpi.com]

- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. N,N-Bis-(3-aminopropyl)-methylamine | 105-83-9 | FB30673 [biosynth.com]
- To cite this document: BenchChem. [N,N-Bis(3-aminopropyl)methylamine CAS number 105-83-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090873#n-n-bis-3-aminopropyl-methylamine-cas-number-105-83-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com